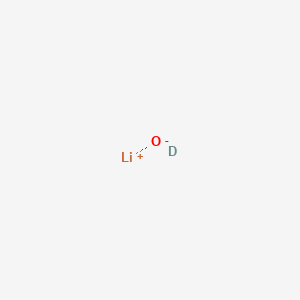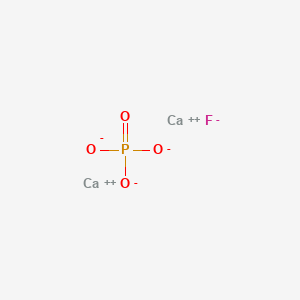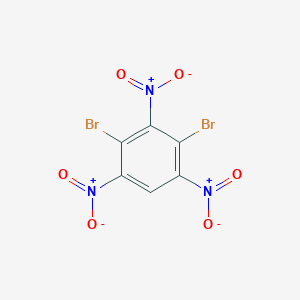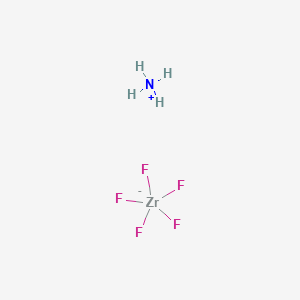
Ammonium pentafluorozirconate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium pentafluorozirconate(1-) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is composed of ammonium cations and pentafluorozirconate anions. This compound has several applications in various fields, including materials science, chemistry, and biology.
Wissenschaftliche Forschungsanwendungen
Ammonium pentafluorozirconate(1-) has several scientific research applications. It is commonly used in materials science to synthesize zirconium-based compounds. These compounds have various applications, including catalysis, gas storage, and electronic devices. Ammonium pentafluorozirconate(1-) is also used in the chemical industry to produce other zirconium-based compounds.
Wirkmechanismus
The mechanism of action of ammonium pentafluorozirconate(1-) is not well understood. However, it is believed that the compound interacts with other molecules through its pentafluorozirconate anion. This interaction may lead to the formation of new compounds or the modification of existing ones.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of ammonium pentafluorozirconate(1-). However, studies have shown that the compound is relatively non-toxic and has low environmental impact. Therefore, it is considered safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
Ammonium pentafluorozirconate(1-) has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. It is also relatively non-toxic and has low environmental impact, making it safe for use in scientific research. However, the compound has limitations in terms of its solubility and reactivity. It is not soluble in water and has limited reactivity with other molecules.
Zukünftige Richtungen
There are several future directions for the use of ammonium pentafluorozirconate(1-) in scientific research. One potential application is in the development of new zirconium-based materials for use in catalysis, gas storage, and electronic devices. Another potential direction is in the modification of existing compounds to improve their properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of ammonium pentafluorozirconate(1-).
Synthesemethoden
Ammonium pentafluorozirconate(1-) can be synthesized by reacting zirconium dioxide with hydrofluoric acid and ammonium fluoride. The reaction produces ammonium pentafluorozirconate(1-) and water. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
13859-62-6 |
|---|---|
Produktname |
Ammonium pentafluorozirconate(1-) |
Molekularformel |
F5H4NZr |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
azanium;pentafluorozirconium(1-) |
InChI |
InChI=1S/5FH.H3N.Zr/h5*1H;1H3;/q;;;;;;+4/p-4 |
InChI-Schlüssel |
KVBSMFZSUQTUOE-UHFFFAOYSA-J |
SMILES |
[NH4+].F[Zr-](F)(F)(F)F |
Kanonische SMILES |
[NH4+].F[Zr-](F)(F)(F)F |
Andere CAS-Nummern |
13859-62-6 |
Synonyme |
ammonium pentafluorozirconate(1-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)

![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
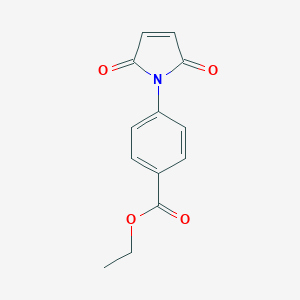

![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)

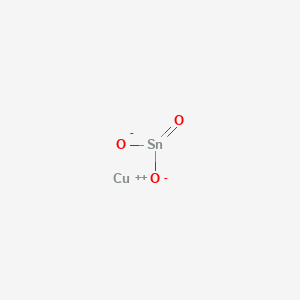

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
